BENGHE Foundational & Exploratory

Check Availability & Pricing

A Comprehensive Technical Guide to 2,3-
Difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3-Difluorobenzaldehyde

Cat. No.: B042452

For Researchers, Scientists, and Drug Development Professionals
CAS Number: 2646-91-5[1][2][3][4][5][6][7]

This technical guide provides an in-depth overview of 2,3-Difluorobenzaldehyde, a key
fluorinated building block in organic synthesis, particularly in the development of novel
pharmaceuticals and advanced materials. This document details its chemical and physical
properties, safety information, experimental protocols for its synthesis and analysis, and its
applications in drug discovery, including its role in the synthesis of potential calcium channel
modulators.

Core Properties of 2,3-Difluorobenzaldehyde

2,3-Difluorobenzaldehyde is a colorless to light yellow liquid with a chemical formula of
C7H4F20.[2] The presence of two fluorine atoms on the benzene ring significantly influences its
reactivity and the properties of its derivatives, making it a valuable intermediate in medicinal
chemistry.

Quantitative Data Summary
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Property Value Source(s)
CAS Number 2646-91-5 [11[2][3][41[5]
Molecular Formula C7H4F20 [1][2][4]
Molecular Weight 142.10 g/mol [1114]
Appearance C.:ok')rless to light yellow clear 1]

liquid
Boiling Point 64-65 °C at 17 mmHg [2][8]1[9]
Density 1.301 g/mL at 25 °C [819]
Refractive Index (n20/D) 1.499 [2][9]
Flash Point 58 °C (136.4 °F) - closed cup [9]
Purity >95% to >99.0% [1][10]
Storage 2 - 8 °C, stored under nitrogen [1][2]

Safety Information

2,3-Difluorobenzaldehyde is classified as a flammable liquid and causes skin and serious eye

irritation.[11] It may also cause respiratory irritation.[11]

Hazard Statement Code
Flammable liquid and vapor H226
Causes skin irritation H315
Causes serious eye irritation H319
May cause respiratory irritation H335

Signal Word: Warning[9]

Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator are

recommended when handling this chemical.[9]
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Synthesis of 2,3-Difluorobenzaldehyde

Several synthetic routes to 2,3-Difluorobenzaldehyde have been reported. Below are detailed
protocols for two common methods.

Formylation of 1,2-Difluorobenzene

This method involves the direct formylation of 1,2-difluorobenzene using n-butyllithium and
N,N-dimethylformamide (DMF).

Experimental Protocol:

Reaction Setup: In a 10L three-necked flask, add 1000g of 1,2-Difluorobenzene and 5000mL
of tetrahydrofuran (THF). Purge the flask with nitrogen three times.

o Lithiation: Cool the mixture to -65 °C. Slowly add 4000mL of n-Butyllithium (2.5M in hexanes)
dropwise over 2 hours, maintaining the temperature below -60 °C.

o Formylation: After the addition is complete, stir the mixture for an additional 30 minutes at
-65 °C. Then, add 800g of N,N-dimethylformamide (DMF) dropwise over 1 hour.

e Quenching and Work-up: Allow the reaction mixture to warm to -30 °C naturally. Pour the
reaction mixture into a 10% hydrochloric acid solution, ensuring the temperature does not
exceed 30 °C.

 Purification: Wash the organic layer, and then remove the solvent by distillation to obtain the
final product, 2,3-difluorobenzaldehyde.[12][13]

Oxidation of 2,3-Difluorotoluene

This method utilizes the oxidation of 2,3-difluorotoluene to produce 2,3-difluorobenzaldehyde.
Experimental Protocol:
o Catalyst and Reagent Preparation:

o Dissolve 6.06 g of cobalt acetate and 6.06 g of sodium molybdate in 200 mL of acetic acid
containing 200 mg of 2,3-difluorotoluene.
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o Prepare a solution of 6.06 g of sodium bromide in 35% hydrogen peroxide (H202) in acetic
acid.

o Reaction:

o Inject the 2,3-difluorotoluene-acetic acid solution and the H202-acetic acid solution into a
continuous heat exchanger tubular reactor at flow rates of 5.56 mL/min and 11.11 mL/min,
respectively.

o Maintain the reaction temperature at 120 °C with a residence time of 1500 seconds.
e Post-treatment:

o After the reaction is complete, cool the outlet material and quench the reaction with
dichloromethane.

o The conversion of 2,3-difluorotoluene and the yield of 2,3-difluorobenzaldehyde can be
determined by Gas Chromatography (GC) analysis.[5]

Analytical Methods

The purity and identity of 2,3-Difluorobenzaldehyde are typically confirmed using Gas
Chromatography-Mass Spectrometry (GC-MS).

General GC-MS Protocol

o Sample Preparation: Dissolve a small amount of the 2,3-Difluorobenzaldehyde sample in a
suitable volatile solvent like dichloromethane or acetonitrile.

e GC Conditions:

o Column: A mid-polarity capillary column (e.g., DB-624) is suitable for halogenated
aromatic compounds.[11]

o Injector Temperature: 250 °C.

o Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10
°C/min, and hold for 5 minutes.[14]
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o Carrier Gas: Helium at a constant flow of 1 mL/min.[14]

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.[15]
o Source Temperature: 230 °C.[15]

o Scan Range: m/z 40-400.[14]

Applications in Drug Development

2,3-Difluorobenzaldehyde is a crucial intermediate in the synthesis of various pharmaceutical
compounds. Its unique fluorine substitution pattern can enhance the biological activity and
pharmacokinetic properties of the final drug molecule.

Synthesis of Calcium Channel Modulators

2,3-Difluorobenzaldehyde serves as a precursor for the synthesis of cyclopentapyridine and
thienopyridine derivatives, which have shown potential as calcium channel modulators.[16]
Calcium channel blockers are a class of drugs used to treat cardiovascular conditions like
hypertension and angina.[17]

Thienopyridine Signaling Pathway

Thienopyridine derivatives, synthesized from precursors like 2,3-Difluorobenzaldehyde, often
act as antiplatelet agents. They function by irreversibly binding to the P2Y12 receptor on
platelets, which in turn inhibits ADP-induced platelet aggregation.[9][13][18] This is a key
pathway in the prevention of thrombosis.

Thienopyridine
Derivative

Inhibits

Platelet Aggregation
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Caption: Thienopyridine derivative inhibiting the P2Y12 signaling pathway.

Key Synthetic Reactions

2,3-Difluorobenzaldehyde, as an aromatic aldehyde, can undergo a variety of important
organic reactions. Below are generalized workflows for some of these key transformations.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic
compounds. While 2,3-Difluorobenzaldehyde is already an aldehyde, understanding this
reaction is crucial as it is a common method for synthesizing similar aromatic aldehydes.

Formation of
Vilsmeier Reagent
(Chloroiminium ion)

Electron-Rich Arene

Electrophilic Attack - . Aqueous Work-up
+ DMF + POCls Iminium Intermediate

on Arene (Hydrolysis) Aryl Aldehyde

Click to download full resolution via product page

Caption: General workflow of the Vilsmeier-Haack reaction.

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones.
2,3-Difluorobenzaldehyde can be converted to various styrene derivatives using this reaction.

2,3-Difluorobenzaldehyde
+ Phosphonium Ylide

Oxaphosphetane

Elimination Alkene
iemedae + Triphenylphosphine oxide

Click to download full resolution via product page

[2+2] Cycloaddition

Caption: General workflow of the Wittig reaction.

Aldol Condensation
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The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. 2,3-
Difluorobenzaldehyde can react with enolizable ketones or aldehydes to form a,B3-unsaturated
carbonyl compounds.

2,3-Difluorobenzaldehyde
+ Enolizable Ketone/Aldehyde
+ Base/Acid

Enolate/Enol

EemrEie Nucleophilic Addition B'*:ﬁé?)ﬁg dal-:“l:t(;nyl Dehydration a,B-Unsaturated Carbony!

Click to download full resolution via product page
Caption: General workflow of the Aldol condensation.

In conclusion, 2,3-Difluorobenzaldehyde is a versatile and valuable reagent in modern
organic synthesis. Its unique electronic properties, conferred by the fluorine substituents, make
it an attractive starting material for the preparation of a wide range of complex molecules with
potential applications in medicinal chemistry and materials science. This guide provides a
foundational understanding of its properties, synthesis, analysis, and applications to aid
researchers in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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